molecular formula C22H20ClN3O2 B2844240 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1421493-79-9

2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2844240
CAS No.: 1421493-79-9
M. Wt: 393.87
InChI Key: FCWRAQZSONPTPK-UHFFFAOYSA-N
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Description

2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a high-purity small molecule designed for preclinical research and development. This compound belongs to the dihydropyrimidinone class, a scaffold recognized for its significant pharmacological potential and diverse biological activities. As evidenced by research on analogous structures, such compounds have been explored as potent and highly selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which plays a causal role in inflammatory and cardiovascular diseases . The specific structural features of this acetamide—including the 5-chloro and 4-methyl substitutions on the pyrimidinone core, along with the N-(2,3-dihydro-1H-inden-5-yl) acetamide side chain—suggest potential for targeted protein interaction and optimized pharmacokinetic properties. It is intended for use in biochemical and cellular assays, enzyme inhibition studies, and early-stage investigative pharmacology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct thorough safety assessments before use.

Properties

IUPAC Name

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-14-20(23)22(28)26(21(24-14)16-6-3-2-4-7-16)13-19(27)25-18-11-10-15-8-5-9-17(15)12-18/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWRAQZSONPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and indene derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted pyrimidines with indene derivatives under acidic or basic conditions.

    Substitution Reactions: Introducing the chloro and methyl groups through halogenation and alkylation reactions.

    Amidation Reactions: Forming the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Ammonia (NH₃), thiols (RSH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidinyl acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A, we compare it with structurally related acetamide-functionalized dihydropyrimidinones and pyrimidine derivatives from the literature. Key differences in substituents, core modifications, and physicochemical properties are highlighted.

Structural Analogues

Compound B :

  • Structure : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide .
  • Key Differences :

  • Replaces the phenyl group at position 2 of the pyrimidinone with a thioether linkage.
  • The acetamide side chain terminates in a dichlorophenyl group instead of an indenyl group.
    • Implications : The thioether linkage may enhance electron-withdrawing effects, while the dichlorophenyl group increases hydrophobicity compared to Compound A ’s indenyl moiety.

Compound C :

  • Structure : N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide .
  • Key Differences :

  • Features a sulfonyl group at position 5 of the pyrimidinone and a tosyl (p-methylphenyl sulfonyl) substituent.
  • The acetamide side chain is attached to a 2-chlorophenyl group.

Compound D: Structure: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide . Key Differences:

  • Replaces the pyrimidinone core with a benzo[e][1,4]diazepinone fused to a pyrimidopyrimidine system.
  • The acetamide side chain includes a methylpyridinylamino group. Implications: The expanded heterocyclic core may enhance binding affinity to biological targets but reduce metabolic stability.

Research Findings

  • Synthetic Accessibility : Compound B was synthesized in 80% yield via nucleophilic substitution, suggesting that similar routes could apply to Compound A .
  • Hydrogen Bonding: The pyrimidinone core in Compound A likely participates in hydrogen bonding (N–H···O and C=O···H–N interactions), akin to patterns observed in dihydropyrimidinone crystals .

Biological Activity

The compound 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a derivative of pyrimidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrimidine core linked to an indene moiety. The presence of chlorine and methyl substituents enhances its potential biological interactions.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study highlighted the structure-activity relationship (SAR) of similar pyrimidine derivatives, indicating that modifications at specific positions can significantly enhance antimicrobial efficacy .

Antitumor Activity

Research indicates that pyrimidine derivatives exhibit significant antitumor activity. The compound may inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis. A review noted that similar compounds demonstrated IC50 values in the low micromolar range against different cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes. For instance, it may act as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In vitro studies have shown that related compounds can exhibit subnanomolar binding affinities to RTKs, suggesting that this compound could have similar properties .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated activity against E. coli and S. aureus with MIC values ranging from 500 to 1000 μg/mL .
Antitumor Activity Exhibited IC50 values < 10 μM against various cancer cell lines, indicating strong potential as an anticancer agent .
Enzyme Inhibition Potential inhibition of RTKs with binding affinities comparable to established inhibitors like netarsudil .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Pyrimidines are known to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling.
  • Cell Cycle Arrest : By affecting the expression of cyclins and cyclin-dependent kinases, it can induce cell cycle arrest in cancer cells.

Q & A

Q. What are the key synthetic routes and critical parameters for synthesizing this compound?

The synthesis typically involves multi-step reactions, including condensation of pyrimidinone precursors with acetamide derivatives. Critical parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .
  • Example protocol :
StepReagents/ConditionsPurpose
1Chloroacetyl chloride, DCM, 0–5°CAcylation of pyrimidinone
2N-(2,3-dihydro-1H-inden-5-yl)amine, DMF, 60°CCoupling reaction
3Ethanol recrystallizationFinal purification

Q. How can researchers confirm the structural integrity and purity of the compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : Key peaks (e.g., NH at δ 10.10 ppm, aromatic protons at δ 7.28–7.82 ppm) align with analogous pyrimidinone-acetamide structures .
  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., C18 column, 85% acetonitrile/water) confirms purity .
  • Elemental Analysis : Matches calculated values (e.g., C, N, S within ±0.3% of theoretical) .

Q. What solvents and reaction conditions optimize yield while minimizing by-products?

  • Polar aprotic solvents (DMF, DCM) improve reactivity of nucleophilic intermediates .
  • pH control (neutral to slightly basic) prevents hydrolysis of sensitive groups like acetamide .
  • Inert atmosphere (N₂/Ar) reduces oxidation of dihydropyrimidinone moieties .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Statistical analysis : Apply ANOVA to assess variability between biological replicates .

Q. What computational strategies can predict reaction pathways or optimize synthesis?

  • Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts for coupling steps .
  • Example workflow :
     Reactant Input → DFT Simulation → Transition State Analysis → Experimental Validation  

Q. How can Design of Experiments (DoE) improve process scalability?

  • Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Optimize parameters for maximum yield (e.g., 80–85% target) .
  • Case study : A 2³ factorial design reduced reaction steps from 5 to 3 while maintaining 78% yield .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified chloro/methyl groups to assess impact on bioactivity .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory studies) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding sites using PyMOL or Schrödinger .

Q. How can researchers address stability issues during long-term storage?

  • Lyophilization : Freeze-dry under vacuum to prevent hydrolysis of the dihydropyrimidinone ring .
  • Storage conditions : -20°C in amber vials with desiccants (silica gel) to limit photodegradation .
  • Stability assays : Monitor degradation via HPLC at t = 0, 3, 6 months .

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